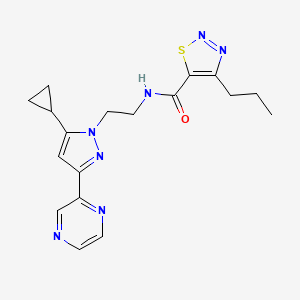

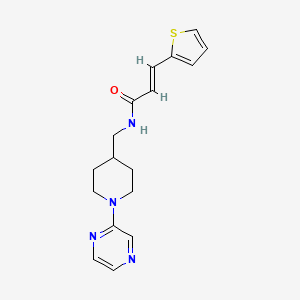

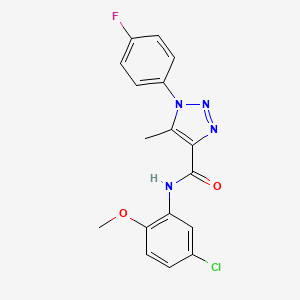

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photosynthetic Electron Transport Inhibition

A study involving pyrazole derivatives, including compounds similar in structure to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, identified their potential as inhibitors of photosynthetic electron transport. This inhibition is key for developing new herbicides that target the photosynthesis process in plants. The inhibitory activity of these compounds was comparable to commercial herbicides like diuron, lenacil, and hexazinone, highlighting their significance in agricultural research and potential applications in weed management (Vicentini et al., 2005).

Antimycobacterial Properties

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , demonstrated significant antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis, and their activity was measured to be up to 16 times the potency of pyrazinamide, a known antimycobacterial drug. This indicates a promising avenue for the development of new treatments for tuberculosis, leveraging the unique structural properties of these compounds (Gezginci et al., 1998).

Inhibition of Nitric Oxide Synthase

A study on pyrazoline and thiadiazoline heterocycles, which are structurally related to the compound in focus, revealed their inhibitory activities against two isoforms of nitric oxide synthase (NOS) - inducible and neuronal. These findings are crucial for medical research, as NOS inhibitors have therapeutic potential in conditions characterized by excessive nitric oxide production, such as inflammation and neurodegenerative diseases (Arias et al., 2018).

Ethylene Biosynthesis Blockage

Pyrazinamide and its derivatives, including compounds with structural similarities to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds prevent the final step of ethylene formation, a process critical for the ripening of fruits and senescence of flowers. This discovery opens new pathways for the development of regulators of plant metabolism, particularly for extending the shelf life of perishable goods (Sun et al., 2017).

Propriétés

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUHFQOYMPOSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

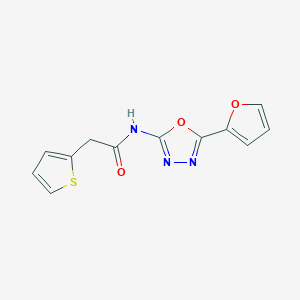

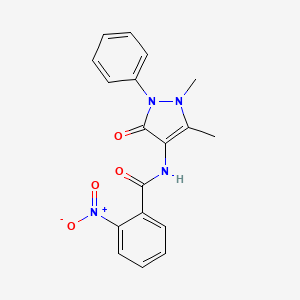

![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)

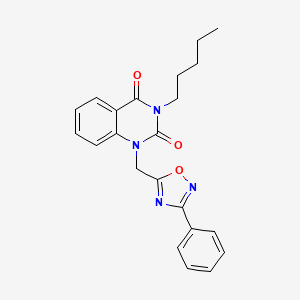

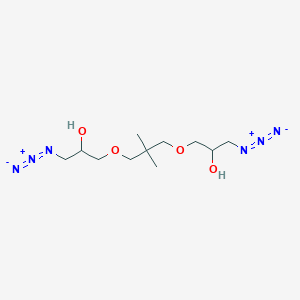

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

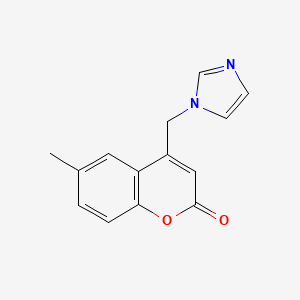

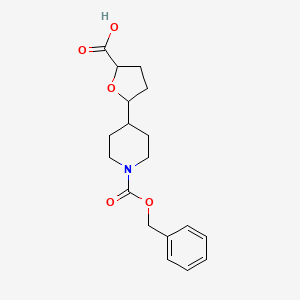

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)